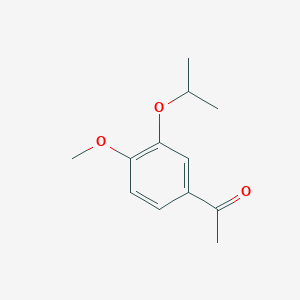

1-(3-Isopropoxy-4-methoxyphenyl)-ethanone

Overview

Description

The compound 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone is a chemical that is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insights into the synthesis and molecular structure that might be applicable to 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone. The first paper describes a synthesis process for a compound with a similar methoxyphenyl structure, while the second paper discusses a compound with a methoxyphenyl group and an ethanone fragment, which are both relevant to the compound .

Synthesis Analysis

The synthesis of related compounds involves multigram synthesis and osmium-catalyzed dihydroxylation, followed by debenzylation . Although the exact synthesis of 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone is not detailed, the methodologies described could potentially be adapted for its synthesis. The process appears to be safe and efficient, which is promising for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, provides insights into the possible structure of 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone. The dihedral angles and the cis relationship between the methoxyphenyl group and the ethanone fragment are described, which could be similar in the compound of interest . Understanding these structural details is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone, the synthesis and structural information of related compounds suggest that it may undergo similar reactions. For instance, the presence of an ethanone fragment could imply reactivity with nucleophiles, and the methoxy groups may be involved in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone are not explicitly mentioned in the papers. However, the molecular structure analysis of a related compound indicates that intermolecular interactions, such as C—H⋯N interactions, could influence the compound's crystal structure and, consequently, its physical properties . The chemical properties would likely be influenced by the functional groups present in the compound, such as the methoxy and ethanone groups.

Scientific Research Applications

Crystal Structure Analysis

- The study of crystal structures of compounds related to 1-(3-Isopropoxy-4-methoxyphenyl)-ethanone is significant in understanding their physical and chemical properties. For instance, (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014) investigated a derivative of dehydroabietic acid, revealing important insights into the molecular configuration and bonding characteristics.

Chemical Synthesis and Modification

- Research into the chemical synthesis and modification of related compounds has been conducted to explore their potential applications. The work of (V. Moskvina, S. Shilin, Volodymir P. Khilya, 2015) demonstrates the utility of 1-(2,4-dihydroxyphenyl)ethanone in creating heterocyclic compounds, which are valuable in various chemical applications.

Antimicrobial Properties

- Some studies, like the one conducted by (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018), focus on the antimicrobial properties of compounds synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone, highlighting their potential in medical and pharmaceutical research.

Advanced Synthesis Techniques

- Advances in synthesis techniques, such as the sonochemical method over conventional methods, have been explored in the context of related compounds. The research by (K. J. Jarag, D. Pinjari, A. Pandit, G. Shankarling, 2011) on the synthesis of chalcone derivatives showcases the efficiency and effectiveness of innovative synthesis techniques.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-methoxy-3-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)15-12-7-10(9(3)13)5-6-11(12)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTUUOTWDJKLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603140 | |

| Record name | 1-{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88114-44-7 | |

| Record name | 1-{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

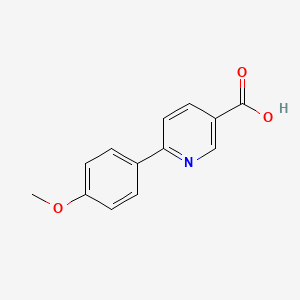

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

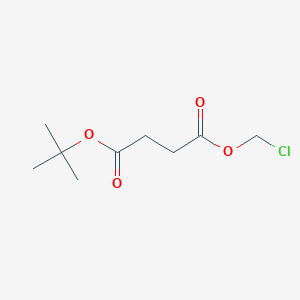

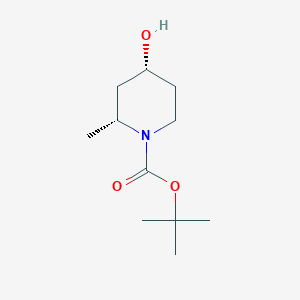

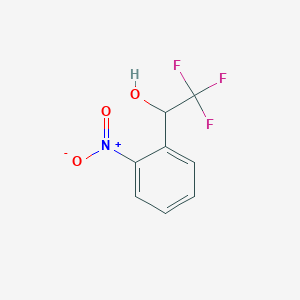

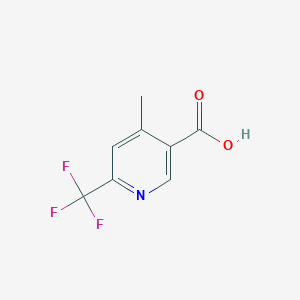

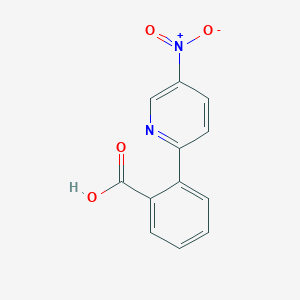

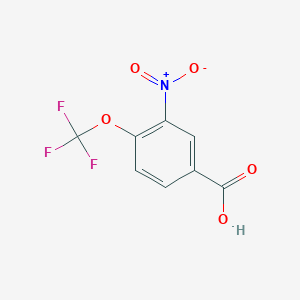

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)